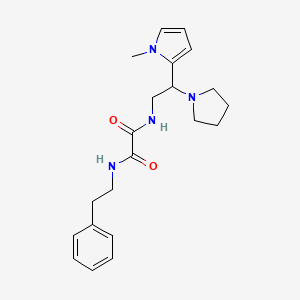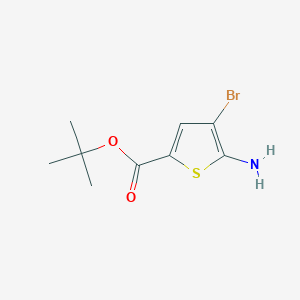![molecular formula C9H14F3N B2588348 [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine CAS No. 2172561-78-1](/img/structure/B2588348.png)
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine” is a spiro compound, which means it has two rings that share a single atom . The compound contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a seven-membered ring (heptane) connected to a three-membered ring (propane) at one carbon atom . The trifluoromethyl group is likely attached to the carbon atom at the 2-position of the heptane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group in this compound is highly electronegative, which could influence its reactivity and interactions with other compounds .Scientific Research Applications
Asymmetric Synthesis and Drug Discovery
- Asymmetric Synthesis of Spiro-compounds: Research has demonstrated efficient methods for the asymmetric synthesis of spiro-compounds, including those with trifluoromethyl groups. For instance, squaramide-catalyzed umpolung and 1,3-dipolar cycloaddition have been employed for the synthesis of spiro-pyrrolidine-oxindoles, highlighting their potential in pharmaceutical development (Su et al., 2016).
Structural Analysis and Drug Optimization
- Structural Analysis for Drug Optimization: The synthesis and structural analysis of spiro[3.3]heptane derivatives have been explored, providing insights into their potential as building blocks in drug discovery. The comparison of spiro[3.3]heptane scaffolds to cyclohexane derivatives suggests their application in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).
Novel Syntheses and Chemical Transformations
- Novel Synthetic Routes and Transformations: Research into the spontaneous cyclization of thioureas to novel spirocompounds has been reported, with implications for the synthesis of complex molecules with potential biological activity (Vilková et al., 2014). Additionally, studies on the relative stabilities of spirocyclopropanated cyclopropyl cations contribute to the understanding of their chemical properties and potential applications in synthesis (Kozhushkov et al., 2003).
Photophysical Properties and Solar Cells
- Photophysical Properties for Solar Cell Applications: The development of spiro-linked molecules for use in solid-state excitonic solar cells demonstrates the potential of spiro compounds in enhancing the spectral response and efficiency of photovoltaic devices (Driscoll et al., 2010).
Fluorinated Building Blocks
- Fluorinated Spiro[3.3]heptane Derivatives: The synthesis of fluorinated spiro[3.3]heptane derivatives has been explored, highlighting their importance as non-flattened, three-dimensional building blocks in medicinal chemistry, owing to a distinct pattern of fluorine substitution (Chernykh et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8(6-13)4-7(5-8)2-1-3-7/h1-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGGGSSRYJVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2588281.png)
![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)
![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B2588283.png)
![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)

